7-(trifluoromethyl)-1H-Indole-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-1H-Indole-3-acetic acid is a compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in medicinal chemistry . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its ability to enhance the polarity, stability, and lipophilicity of molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1H-Indole-3-acetic acid can be achieved through various methods. One common approach involves the trifluoromethylation of indoles using reagents such as trifluoromethyl sulfonic acid sodium salt under metal-free conditions . This method selectively introduces the trifluoromethyl group to the indole structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective reagents is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethyl)-1H-Indole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)-1H-Indole-3-acetic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)-1H-Indole-3-acetic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological receptors and enzymes, leading to various biological effects . The indole structure allows the compound to participate in biochemical pathways, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl ketones: Known for their stability and use in pharmaceuticals.
Trifluoromethyl amides: Used in drug discovery due to their unique properties.
Trifluoromethyl pyridines: Applied in the synthesis of agrochemicals and materials.
Uniqueness: 7-(Trifluoromethyl)-1H-Indole-3-acetic acid is unique due to its combination of the indole and trifluoromethyl groups, which confer both bioactivity and enhanced chemical properties. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H8F3NO2 |
---|---|
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
2-[7-(trifluoromethyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-2-7-6(4-9(16)17)5-15-10(7)8/h1-3,5,15H,4H2,(H,16,17) |
InChI-Schlüssel |
UTUCJDWIGPKRJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.